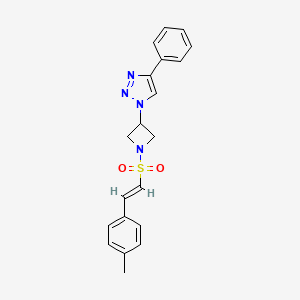

(E)-1-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole

描述

(E)-1-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a synthetic organic compound characterized by its complex structure, which includes a triazole ring, an azetidine ring, and a sulfonyl group attached to a styryl moiety

属性

IUPAC Name |

1-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylazetidin-3-yl]-4-phenyltriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S/c1-16-7-9-17(10-8-16)11-12-27(25,26)23-13-19(14-23)24-15-20(21-22-24)18-5-3-2-4-6-18/h2-12,15,19H,13-14H2,1H3/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBQGLGLLNTVMLT-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

Synthesis of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol, under acidic or basic conditions.

Attachment of the Styryl Sulfonyl Group: The styryl sulfonyl group can be introduced via a sulfonylation reaction, where a sulfonyl chloride reacts with a styryl derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for the Huisgen cycloaddition and sulfonylation steps, as well as advanced purification techniques such as chromatography and crystallization.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the styryl moiety, leading to the formation of epoxides or other oxidized derivatives.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines, thiols, or halides can be employed under basic or acidic conditions.

Major Products

Oxidation: Epoxides, ketones, or aldehydes.

Reduction: Sulfides or thiols.

Substitution: Various substituted triazole or azetidine derivatives.

科学研究应用

Antiviral Activity

Recent studies have indicated that triazole derivatives exhibit promising antiviral properties. For instance, compounds similar to (E)-1-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole have shown activity against HIV and other viral pathogens. The mechanism often involves interference with viral replication processes, making these compounds candidates for further development as antiviral agents .

Anticancer Properties

Antimicrobial Effects

The antimicrobial activity of triazole compounds has been widely documented. Studies have shown that derivatives can effectively combat various bacterial and fungal strains. The presence of the sulfonyl group in the compound enhances its solubility and bioavailability, contributing to its efficacy against pathogens .

Case Study 1: Antiviral Screening

A recent study screened a series of triazole derivatives, including this compound, against HIV strains. The results indicated significant antiviral activity with low cytotoxicity, suggesting that modifications to the triazole structure could lead to more potent antiviral agents .

Case Study 2: Anticancer Evaluation

Comparative Analysis of Triazole Derivatives

| Compound Name | Activity Type | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Antiviral | 0.24 | Effective against HIV |

| N-(phenylsulfonyl)-triazole derivative | Anticancer | 5.0 | Induces apoptosis in breast cancer cells |

| Other Triazole Derivative | Antimicrobial | 10.0 | Broad-spectrum activity against bacteria |

作用机制

The mechanism by which (E)-1-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring, in particular, is known for its ability to form stable complexes with metal ions, which could be relevant in both biological and industrial applications.

相似化合物的比较

Similar Compounds

1-(4-Methylstyryl)-4-phenyl-1H-1,2,3-triazole: Lacks the azetidine and sulfonyl groups, which may result in different chemical and biological properties.

1-(1-(Phenylsulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole: Similar structure but without the styryl moiety, potentially affecting its reactivity and applications.

1-(1-((4-Methylstyryl)sulfonyl)azetidin-3-yl)-4-methyl-1H-1,2,3-triazole: Substitution of the phenyl group with a methyl group, which could influence its chemical behavior and biological activity.

Uniqueness

(E)-1-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole is unique due to the combination of its structural elements, which confer specific reactivity and potential biological activity. The presence of both the azetidine and triazole rings, along with the styryl sulfonyl group, makes it a versatile compound for various applications in research and industry.

生物活性

Introduction

The compound (E)-1-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a member of the triazole family, which is recognized for its significant biological activities and potential therapeutic applications. This article delves into the biological properties of this compound, exploring its synthesis, biological activity, and relevant case studies.

Structural Characteristics

The compound features a triazole ring that is pivotal in medicinal chemistry. The structure includes:

- Azetidine moiety : A four-membered nitrogen-containing ring.

- Sulfonyl group : Enhances solubility and biological activity.

- Phenyl group : Contributes to the compound's interaction with biological targets.

Synthesis Methods

Several synthetic routes can be employed to create this compound, often involving click chemistry techniques that facilitate the formation of the triazole ring. The most common methods include:

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

- Condensation reactions involving azetidine derivatives .

Biological Activity

Triazole derivatives exhibit a wide range of biological activities, including but not limited to:

Case Studies

- Antimicrobial Activity :

- Anticancer Properties :

- Toxicity Evaluation :

Research Findings

Recent literature emphasizes the versatility of triazoles in drug design due to their ability to modulate biological pathways effectively. Key findings include:

常见问题

Basic: What are the primary synthetic routes for (E)-1-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole, and what key parameters optimize yield?

Answer:

The compound is synthesized via Click chemistry (azide-alkyne cycloaddition) and sulfonylation reactions. Key steps include:

- Step 1: Synthesis of the azetidine precursor with a sulfonyl chloride group.

- Step 2: Copper(I)-catalyzed cycloaddition between an azide (e.g., phenyl azide) and a terminal alkyne to form the triazole core.

- Step 3: Stereoselective sulfonylation of the azetidine ring with (E)-4-methylstyryl sulfonyl chloride.

Critical Parameters:

- Catalyst: Cu(I) (e.g., CuBr) at 0.5–1 mol% for Click chemistry .

- Temperature: 50–60°C for cycloaddition; room temperature for sulfonylation .

- Solvent: THF/H2O (1:1) for Click chemistry; anhydrous DCM for sulfonylation .

- Stereocontrol: Use of (E)-configured styryl sulfonyl chlorides to ensure trans addition .

Advanced: How can crystallographic studies resolve steric interactions in this compound, and what software is recommended?

Answer:

Crystallographic analysis using SHELXL (for refinement) and ORTEP-III (for visualization) is critical to resolve steric clashes, particularly between the 4-methylstyryl sulfonyl group and the triazole ring. Key steps:

- Data Collection: High-resolution X-ray diffraction (Mo Kα radiation, λ = 0.71073 Å) .

- Refinement: SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. Dihedral angles between the triazole and phenyl rings (e.g., 45–60°) indicate steric strain .

- Visualization: ORTEP-III generates thermal ellipsoid plots to highlight torsional angles and non-covalent interactions (e.g., C–H⋯π stacking) .

Example Data:

| Parameter | Value |

|---|---|

| Dihedral Angle | 58.2° (triazole-phenyl) |

| Crystallographic R-factor | 0.0312 |

Basic: What biological activities are associated with this compound, and how are they assayed?

Answer:

The compound exhibits anticancer and antimicrobial activities due to its triazole and sulfonamide moieties. Standard assays include:

- Anticancer: MTT assay against HeLa or MCF-7 cells (IC50 typically 10–50 µM) .

- Antimicrobial: Broth microdilution (MIC: 8–32 µg/mL against S. aureus and E. coli) .

- Mechanism: Triazole inhibits cytochrome P450 enzymes; sulfonamide disrupts folate biosynthesis .

Advanced: How do substituent variations (e.g., 4-methyl vs. 4-chloro) on the styryl group affect structure-activity relationships (SAR)?

Answer:

Electron-withdrawing groups (e.g., Cl, CF3) enhance binding affinity to target enzymes (e.g., DHFR) but reduce solubility. 4-Methyl (electron-donating) improves membrane permeability. Key comparisons:

| Substituent | LogP | IC50 (DHFR Inhibition) | Solubility (µg/mL) |

|---|---|---|---|

| 4-CH3 | 3.1 | 12 µM | 45 (DMSO) |

| 4-Cl | 3.8 | 8 µM | 22 (DMSO) |

SAR Insight: Methyl groups balance lipophilicity and solubility, while halogens enhance potency at the cost of bioavailability .

Advanced: What computational methods predict the compound’s binding modes with biological targets?

Answer:

Density Functional Theory (DFT) and molecular docking (AutoDock Vina) model interactions:

- DFT: Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions (e.g., triazole N2 atom is nucleophilic) .

- Docking: Simulates binding to DHFR (PDB: 1U72) with a docking score of −9.2 kcal/mol, showing hydrogen bonds with Arg70 and π-stacking with Phe34 .

Basic: How are data contradictions (e.g., variable bioactivity) addressed in experimental design?

Answer:

Contradictions arise from solvent effects , stereochemical impurities , or assay variability . Mitigation strategies:

- Control Experiments: Use racemic and enantiopure samples to isolate stereochemical impacts .

- Solvent Standardization: Prefer DMSO for solubility consistency .

- Triplicate Assays: Report mean ± SEM for IC50 values .

Advanced: What analytical techniques validate purity and stability under physiological conditions?

Answer:

- HPLC: Reverse-phase C18 column (95–98% purity, retention time: 6.8 min) .

- NMR: <sup>1</sup>H NMR (DMSO-d6) confirms absence of sulfonamide decomposition (δ 8.24 ppm for triazole H) .

- Stability: 24-hour PBS (pH 7.4) incubation shows <5% degradation at 37°C .

Advanced: What pharmacological mechanisms explain its dual anticancer and antimicrobial effects?

Answer:

- Anticancer: Triazole inhibits topoisomerase II via intercalation; sulfonamide blocks carbonic anhydrase IX .

- Antimicrobial: Sulfonamide disrupts dihydropteroate synthase (DHPS), while triazole chelates essential metal ions in bacterial proteases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。